molecular formula C21H18FN3O3 B2668272 N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900012-34-2

N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2668272
CAS No.: 900012-34-2
M. Wt: 379.391
InChI Key: XCNVIZJDOXTSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrrolo[1,2-a]pyrazine Research

The pyrrolo[1,2-a]pyrazine system emerged as a structurally unique heterocycle in the mid-1990s, with Mínguez et al. (1996) pioneering its synthesis from pyrrole precursors. Early work focused on ab initio computational studies to map electron density distributions, revealing preferential electrophilic substitution at the C-3 position due to heightened nucleophilicity. Key milestones include:

  • 1996 : First reported synthesis via cyclocondensation of pyrrole-2-carboxaldehyde with ethylenediamine derivatives.
  • 2000s : Expansion into metalation strategies using lithium diisopropylamide (LDA), enabling functionalization at C-1 and C-3 positions.
  • 2010s : Integration into multicomponent reactions for streamlined access to dihydropyrrolo[1,2-a]pyrazinones, as exemplified by Horsten et al. (2020).

These advances established the framework’s versatility in generating derivatives with tailored electronic and steric profiles.

Significance of Benzodioxole-Containing Heterocycles

Benzodioxole moieties enhance pharmacokinetic properties through:

  • Metabolic resistance : The methylenedioxy bridge slows oxidative degradation by cytochrome P450 enzymes.
  • Bioactivity modulation : Benzodioxole derivatives exhibit anticancer, anti-inflammatory, and antimicrobial effects via interactions with tubulin, NF-κB, and bacterial efflux pumps.

Recent studies highlight their role in stabilizing ligand-receptor complexes. For example, Hawash (2020) demonstrated benzodioxole-carboxamide hybrids reduce α-fetoprotein secretion in Hep3B liver cancer cells by 35% compared to controls.

Table 1: Biological Activities of Benzodioxole Derivatives

Compound Class Target Pathway IC₅₀/EC₅₀ Reference
Benzodioxole-carboxamide α-Fetoprotein secretion 1625 ng/mL
Benzodiazepine hybrids Antioxidant (DPPH assay) 39.85 μM
Methoxyphenyl analogues Tubulin polymerization 2.1 nM

Importance of 2-Fluorophenyl Substitution in Bioactive Compounds

The 2-fluorophenyl group confers:

  • Enhanced binding affinity : Fluorine’s electronegativity polarizes adjacent C-H bonds, enabling dipole-dipole interactions with aromatic residues in enzyme active sites.
  • Improved metabolic stability : Fluorine reduces oxidative deamination rates, as shown in EPA toxicity assessments of 2-fluorobiphenyl derivatives.

Glatt et al. (1992) observed fluorine’s unique role in modulating mutagenicity profiles—2-fluorophenyl-substituted compounds exhibited reduced genotoxicity in mammalian assays compared to non-fluorinated analogues.

Current Research Landscape for Dihydropyrrolo[1,2-a]pyrazine Derivatives

Modern synthetic strategies emphasize atom economy and functional group compatibility:

  • Multicomponent reactions : Horsten (2020) detailed a one-pot assembly using 1,2-diaminoethane, acetylene dicarboxylates, and electrophiles to yield dihydropyrrolo[1,2-a]pyrazinones in >80% yields.
  • Post-functionalization : Palladium-catalyzed cyclizations enable late-stage diversification, as demonstrated by the synthesis of integrase inhibitors bearing trifluoromethyl groups.

Biological evaluations reveal promising anticancer profiles. For instance, fluorobenzamidine derivatives inhibit tumor cell proliferation via G2/M phase arrest, mirroring the activity of doxorubicin.

Structural Comparison of Key Derivatives

Derivative Substitution Pattern Biological Activity
Compound 2a (Hawash) Benzodioxole-carboxamide Hep3B IC₅₀ = 3.94 mM
Fluorobenzamidine 5a 2-Fluorophenyl Antimutagenic EC₅₀ = 12 μM
Dihydropyrrolo[1,2-a]pyrazine N-Allyl Tubulin binding Kd = 89 nM

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c22-16-5-2-1-4-15(16)20-17-6-3-9-24(17)10-11-25(20)21(26)23-14-7-8-18-19(12-14)28-13-27-18/h1-9,12,20H,10-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNVIZJDOXTSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multi-step organic synthesis. Key steps may include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through cyclization reactions involving catechol derivatives.

    Introduction of the fluorophenyl group: This might involve electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.

    Construction of the dihydropyrrolo[1,2-a]pyrazine core: This could be synthesized via cyclization reactions involving appropriate precursors like amino acids or amines.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring or the dihydropyrrolo[1,2-a]pyrazine core.

    Reduction: Reduction reactions could target the carboxamide group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exhibit significant anticancer properties. For instance, a related compound was shown to inhibit angiogenesis and P-glycoprotein efflux pump activity, which are critical mechanisms in cancer chemoresistance . The ability to overcome such resistance makes this class of compounds promising candidates for further development in cancer therapy.

Neuropharmacology

The compound's structural features suggest potential interactions with neurotransmitter systems. Research into similar compounds has revealed their capability to modulate GABA receptors, which play a vital role in anxiety and mood disorders . This opens avenues for exploring the compound as a treatment option for conditions such as anxiety and depression.

Antimicrobial Properties

Preliminary investigations into the antimicrobial efficacy of related compounds have shown that they possess activity against various bacterial strains. The presence of the benzo[d][1,3]dioxole moiety is often associated with enhanced bioactivity against pathogens . This suggests that this compound could be explored for its potential as an antimicrobial agent.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated the anticancer effects of similar compounds in vitro against breast cancer cell lines, highlighting their ability to induce apoptosis .
Study 2Investigated the neuropharmacological effects on animal models; results indicated a significant reduction in anxiety-like behaviors .
Study 3Explored antimicrobial efficacy against Staphylococcus aureus; showed promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its dihydropyrrolo-pyrazine scaffold combined with fluorophenyl and benzodioxolyl groups. Below is a comparative analysis with key analogs:

Core Scaffold and Substitution Patterns

Compound Name Core Structure Substituents Key Features
Target Compound Dihydropyrrolo-pyrazine - 2-fluorophenyl
- Benzo[d][1,3]dioxol-5-yl carboxamide
Enhanced metabolic stability (benzodioxole) and lipophilicity (fluorophenyl)
N-(3-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Dihydropyrrolo-pyrazine - 2-fluorophenyl
- 3-chlorophenyl carboxamide
Chlorine substituent increases electronegativity, potentially improving target binding.
N-(2,6-difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Dihydropyrrolo-pyrazine - 4-ethoxyphenyl
- 2,6-difluorophenyl carboxamide
Ethoxy group enhances solubility; difluorophenyl may reduce metabolic oxidation.
ABT-627 (4-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid) Pyrrolidine - Benzo[d][1,3]dioxol-5-yl
- 4-methoxyphenyl
Clinically validated endothelin antagonist; benzodioxole contributes to stability.

Key Pharmacological Insights

Property Target Compound Analog (C7 ) Analog (ABT-627 )
Molecular Weight ~423.4 g/mol (estimated) 634.7 g/mol 541.6 g/mol
Core Structure Dihydropyrrolo-pyrazine Pyrazole-piperazine Pyrrolidine
Biological Target Potential PCSK9 inhibitor (inferred) PCSK9-LDLR (IC₅₀: 0.2–1.0 µM) Endothelin receptor (IC₅₀: <1 nM)
Metabolic Pathway O-demethylenation (predominant) Not reported Hepatic glucuronidation

Structural-Activity Relationships (SAR)

  • Benzodioxole Substitution : Essential for metabolic stability and aromatic interactions in PCSK9 inhibitors .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves membrane permeability, while chlorine may enhance binding via hydrophobic interactions .
  • Ethoxy Groups : Improve solubility but may reduce CNS penetration compared to methoxy or halogenated analogs .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a dihydropyrrolo[1,2-a]pyrazine core. This unique combination may contribute to its biological activities by facilitating interactions with various biological targets.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Angiogenesis : Some studies suggest that compounds with similar structures can inhibit angiogenesis, which is crucial for tumor growth and metastasis. This is achieved by targeting pathways involved in vascular endothelial growth factor (VEGF) signaling .
  • P-glycoprotein Inhibition : The compound may also affect the activity of P-glycoprotein, a protein that plays a role in drug resistance in cancer therapy. By inhibiting this efflux pump, the compound could enhance the efficacy of other anticancer agents .

2. Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented. For example, some benzodioxole derivatives have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

3. Antimicrobial Activity

Preliminary studies indicate that benzodioxole derivatives possess antimicrobial properties against certain bacterial strains. The observed cytotoxic effects vary depending on the specific structure of the compound and the type of bacteria tested .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or inflammation.
  • Receptor Modulation : It could modulate receptor activity related to pain and inflammation pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyFindings
Demonstrated anticancer effects via angiogenesis inhibition and P-glycoprotein modulation.
Showed anti-inflammatory activity through COX inhibition in vitro.
Reported antimicrobial effects against selected bacterial pathogens with varying potency.

Q & A

Q. Basic Research Focus

  • PXRD : Differentiate polymorphs by comparing diffraction patterns.
  • DSC/TGA : Identify melting points and thermal degradation profiles.
  • Solid-state NMR : Resolve hydrogen-bonding networks in crystalline forms .
    For hygroscopic forms, dynamic vapor sorption (DVS) studies are recommended .

How can regioselectivity challenges in fluorophenyl substitution be addressed?

Advanced Research Focus
Fluorophenyl groups at the 2-position require careful control of electrophilic aromatic substitution (EAS) conditions. Use directing groups (e.g., -NO2_2) to orient fluorine addition, followed by catalytic hydrogenation for deprotection . Alternatively, transition-metal-catalyzed C-H activation (e.g., Pd(OAc)2_2) enables direct fluorination with Selectfluor® . Monitor reaction progress via 19^{19}F NMR to confirm regioselectivity .

What are the best practices for scaling up synthesis without compromising yield?

Q. Advanced Research Focus

  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclizations) .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation.
  • Design space exploration : Apply QbD (Quality by Design) principles to define scalable parameters (e.g., mixing rate, temperature gradients) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.